Cas no 1020719-82-7 (Sulfamethazine-d)
Sulfamethazine-d Chemical and Physical Properties
Names and Identifiers
-
- Sulfamethazine-d4
- 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Sulfadimidine-d4 (discontinued see S699072 the same compound)
- 4-Amino-N-(4,6-Dimethyl-2-pyrimidinyl)benzenesulfonamide-d4
- Azolmetazin-d4
- Diazil-d4
- Sulfadimerazine-d4
- Sulfadimidine-d4
- Sulfamezathine-d4
- 4-AMino-N-(4,6-diMethyl-2-pyriMidinyl)benzene-2,3,5,6-d4-sulfonaMide
- Sulfamethazine D4
- Sulfamethazine-d
- 1ST4022D4
- Sulfamethazine-d4 (benzene-d4)
- DTXSID90662196
- AKOS040739370
- CS-0111511
- Sulfadimidine-D4;Sulfadimerazine-D4
- HY-B0035S
- 1020719-82-7
- J-000615
- DA-58171
- Benzene-2,3,5,6-d4-sulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-; 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzene-2,3,5,6-d4-sulfonamide; Sulfamethazine-d4; Sulfadimidine-d4; Sulfadimidine (phenyl-D4)
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)(?H?)benzene-1-sulfonamide
- MS-24012
- F91329
-
- Inchi: 1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
- InChI Key: ASWVTGNCAZCNNR-LNFUJOGGSA-N
- SMILES: S(C1C([2H])=C([2H])C(=C([2H])C=1[2H])N)(NC1N=C(C)C=C(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 278.08400
- Monoisotopic Mass: 282.10885386g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Melting Point: 200-201°C
- PSA: 106.35000
- LogP: 3.21140
Sulfamethazine-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S699072-1mg |
Sulfamethazine-d4 |
1020719-82-7 | 1mg |
$ 138.00 | 2023-09-06 | ||
| TRC | S699072-10mg |
Sulfamethazine-d4 |
1020719-82-7 | 10mg |
$ 1041.00 | 2023-09-06 | ||
| ChemScence | CS-0111511-1mg |
Sulfamethazine-d4 |
1020719-82-7 | 1mg |
$220.0 | 2022-04-28 | ||
| MedChemExpress | HY-B0035S-1mg |
Sulfamethazine-d |
1020719-82-7 | 99.91% | 1mg |
¥1400 | 2025-04-16 | |
| AN HUI ZE SHENG Technology Co., Ltd. | S699066-1mg |
4-amino-n-(4,6-dimethylpyrimidin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
1020719-82-7 | 1mg |
¥2310.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | S699066-10mg |
4-amino-n-(4,6-dimethylpyrimidin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
1020719-82-7 | 10mg |
¥18480.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | S699072-1mg |
4-amino-n-(4,6-dimethylpyrimidin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
1020719-82-7 | 1mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | S699072-10mg |
4-amino-n-(4,6-dimethylpyrimidin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
1020719-82-7 | 10mg |
¥14400.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-61512-1mg |
4-amino-n-(4,6-dimethylpyrimidin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
1020719-82-7 | 1mg |
¥990.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-61512-10mg |
4-amino-n-(4,6-dimethylpyrimidin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
1020719-82-7 | 10mg |
¥7570.00 | 2023-09-15 |
Sulfamethazine-d Suppliers
Sulfamethazine-d Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Sulfamethazine-d
Sulfamethazine-d: An Overview of the Stable Isotope Labeled Antibiotic
Sulfamethazine-d (CAS No. 1020719-82-7) is a stable isotope-labeled derivative of sulfamethazine, a widely used sulfonamide antibiotic. This compound is particularly valuable in research and analytical applications due to its unique properties and the ability to serve as an internal standard in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. In this comprehensive overview, we will delve into the chemical structure, applications, and recent advancements in the use of Sulfamethazine-d.
Chemical Structure and Properties
Sulfamethazine-d is a deuterated form of sulfamethazine, where hydrogen atoms are replaced by deuterium atoms. The molecular formula of sulfamethazine is C12H14N4O2S, and the deuterated form, Sulfamethazine-d, has a molecular formula of C12D14N4O2S. The deuterium substitution provides enhanced stability and reduced metabolic degradation, making it an ideal choice for quantitative analysis in complex biological matrices.
The physical properties of Sulfamethazine-d are similar to those of its non-deuterated counterpart. It is a white crystalline powder with a melting point of approximately 167-169°C. The compound is soluble in water and organic solvents such as methanol and acetonitrile, which facilitates its use in various analytical techniques.
Applications in Research and Analysis
Sulfamethazine-d is extensively used as an internal standard in quantitative analysis, particularly in the detection and quantification of sulfamethazine residues in food products, environmental samples, and biological fluids. The stable isotope labeling allows for accurate calibration and correction of matrix effects, ensuring reliable results in high-throughput screening methods.
In recent years, the application of Sulfamethazine-d has expanded beyond traditional residue analysis. Researchers have utilized this compound to study the pharmacokinetics and metabolism of sulfamethazine in various animal models. For instance, a study published in the Journal of Chromatography A (2023) demonstrated the use of LC-MS/MS with Sulfamethazine-d as an internal standard to investigate the pharmacokinetic profile of sulfamethazine in pigs. The results provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this antibiotic.
Environmental Monitoring and Toxicology
The presence of sulfonamide antibiotics in environmental samples has raised concerns about their potential ecological impact. Sulfamethazine-d plays a crucial role in environmental monitoring studies by serving as an internal standard for quantifying sulfamethazine residues in water, soil, and sediment samples. A recent study published in the Journal of Environmental Science and Health (2023) utilized LC-MS/MS with Sulfamethazine-d to assess the levels of sulfamethazine contamination in agricultural runoff. The findings highlighted the importance of monitoring antibiotic residues to mitigate environmental risks.
In toxicology research, Sulfamethazine-d has been employed to evaluate the toxic effects of sulfonamide antibiotics on aquatic organisms. A study published in the Toxicological Sciences (2023) used LC-MS/MS with Sulfamethazine-d as an internal standard to measure sulfamethazine concentrations in zebrafish exposed to contaminated water. The results indicated that chronic exposure to low levels of sulfamethazine can lead to significant physiological changes in zebrafish, emphasizing the need for stringent regulatory measures.
Clinical Applications and Drug Development strong>
In clinical settings, sulfonamide antibiotics like sulfamethazine are used to treat various bacterial infections. The use of stable isotope-labeled compounds such as < strong >Sulfam eth azine-d< / strong > has facilitated more precise pharmacokinetic studies, which are essential for optimizing dosing regimens and minimizing adverse effects. A clinical trial published in the< em >Clinical Pharmacology & Therapeutics< / em >(2023) employed LC-MS/MS with< strong >Sulf am eth azine-d< / strong > as an internal standard to evaluate the pharmacokinetics of sulf am eth azine in pediatric patients with urinary tract infections. The study provided critical data on drug absorption, distribution, metabolism, and excretion (ADME) parameters, contributing to improved treatment outcomes. p > < p >In drug development, stable isotope-labeled compounds like< strong >Sulf am eth azine-d< / strong > are invaluable tools for studying drug metabolism pathways and identifying potential metabolites. These insights are crucial for designing more effective drugs with reduced side effects. A research article published in the< em >Journal of Medicinal Chemistry< / em >(2023) described the use of LC-MS/MS with< strong >Sulf am eth azine-d< / strong > to investigate the metabolic profile of a novel sulf on am ide derivative. The findings revealed several previously unknown metabolites, guiding further optimization efforts. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Sulf am eth azine-d< / strong >(CAS No . 1020719-82-7) is a versatile stable isotope-labeled compound with wide-ranging applications in research , analysis , environmental monitoring , toxicology , clinical settings , and drug development . Its unique properties make it an indispensable tool for ensuring accurate quantification , reliable results , and deeper understanding of pharmacokinetic profiles . As research continues to advance , the importance of compounds like< strong >Sulf am eth azine-d< / strong > will only grow , contributing significantly to scientific progress and public health . p > article > response >
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